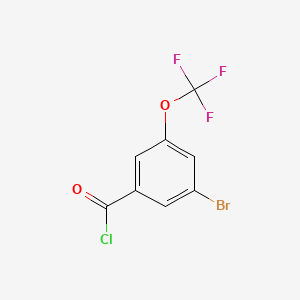

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRWHYQCMQADHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258617 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-36-3 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is often used in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a reactive molecule that can participate in various chemical reactions. The benzoyl chloride moiety is an acyl chloride, which is highly reactive due to the good leaving group (Cl-). It can react with nucleophiles, leading to the substitution of the chloride ion. The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.

Biochemical Pathways

As a synthetic reagent, it’s primarily used in the laboratory for the synthesis of other compounds.

Result of Action

The molecular and cellular effects of this compound would depend on the specific compounds it’s used to synthesize. As a reagent, its primary role is to participate in chemical reactions rather than exerting direct biological effects.

Biological Activity

3-Bromo-5-(trifluoromethoxy)benzoyl chloride (BTBC) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of BTBC, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzoyl chloride moiety. The molecular formula is with a molecular weight of approximately 287.46 g/mol. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

The mechanisms through which BTBC exerts its biological effects are primarily related to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in pathways related to cancer proliferation and other diseases. For instance, compounds containing trifluoromethyl groups have been noted for their enhanced potency in inhibiting enzymes involved in neurotransmitter uptake and other metabolic processes .

- Anticancer Activity : Preliminary studies suggest that BTBC may possess anticancer properties. It has been associated with the inhibition of cell proliferation and angiogenesis in tumor models. For example, similar compounds have demonstrated significant activity against matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis .

Case Study 1: Anticancer Potential

A recent study explored the anticancer activity of related trifluoromethyl-containing compounds, demonstrating their efficacy in inhibiting tumor growth through various assays, including the chick chorioallantoic membrane (CAM) assay. The study reported that these compounds effectively reduced blood vessel formation in tumor tissues, indicating their potential as therapeutic agents against cancer .

Case Study 2: Enzyme Interaction

Research has shown that compounds similar to BTBC can significantly inhibit the activity of enzymes such as 5-hydroxytryptamine (5-HT) uptake transporters. The introduction of trifluoromethyl groups was found to enhance the binding affinity to these targets, suggesting that BTBC could follow a similar trend .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Structural and Functional Group Variations

The following compounds share structural similarities with 3-bromo-5-(trifluoromethoxy)benzoyl chloride but differ in substituent type, position, or electronic effects:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃O₂ | Cl (3), CF₃ (5) | 241.56 |

| 4-(Trifluoromethoxy)benzoyl chloride | 36823-88-8 | C₈H₄ClF₃O₂ | CF₃O (4) | 224.56 |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride | 2168326-54-1 | C₈H₂BrClF₄O | Br (3), F (2), CF₃ (5) | 305.45 |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | C₈H₃Cl₂F₃O₂ | Cl (2), CF₃O (5) | 267.46 |

| Benzoyl chloride (parent compound) | 98-88-4 | C₇H₅ClO | None | 140.57 |

Key Observations :

- Electron-withdrawing effects : Bromine (Br) and trifluoromethoxy (CF₃O) groups in the target compound increase electrophilicity compared to benzoyl chloride, facilitating nucleophilic acyl substitution reactions .

- Steric effects : Bulkier substituents (e.g., CF₃ in 3-chloro-5-(trifluoromethyl)benzoyl chloride) may hinder reactivity at the carbonyl carbon .

- Positional isomerism : 4-(Trifluoromethoxy)benzoyl chloride lacks the bromine atom but retains the CF₃O group, making it less reactive than the target compound .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Reactivity Insights :

- The trifluoromethoxy group in the target compound enhances thermal stability compared to benzoyl chloride but increases sensitivity to moisture due to the electron-withdrawing nature of CF₃O .

- Benzoyl chloride’s lower molecular weight and simpler structure result in higher volatility (bp ~197°C) compared to substituted derivatives .

Preparation Methods

The synthesis typically begins with an appropriately substituted benzoic acid, such as 3-bromo-5-(trifluoromethoxy)benzoic acid or its analogs. The introduction of the trifluoromethoxy group (-OCF₃) is generally achieved through nucleophilic substitution or direct trifluoromethoxylation of a hydroxy-substituted aromatic precursor, although specific methods for this exact substitution are less commonly detailed in literature compared to trifluoromethyl analogs.

- The bromine substituent is introduced via electrophilic aromatic substitution on the benzene ring.

- The trifluoromethoxy group is introduced either by direct substitution or by transformation from trifluoromethyl ethers.

- The benzoic acid precursor must be pure and well-characterized to ensure high yields in subsequent steps.

Conversion of Benzoic Acid to Benzoyl Chloride

The critical step in preparing 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is the conversion of the corresponding benzoic acid to the acyl chloride. This transformation is most commonly performed using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).

| Parameter | Details |

|---|---|

| Starting material | 3-Bromo-5-(trifluoromethoxy)benzoic acid |

| Chlorinating agent | Thionyl chloride (SOCl₂) |

| Solvent | Toluene or anhydrous solvent |

| Temperature | Reflux at 70–110 °C |

| Reaction time | 2–6 hours |

| Work-up | Removal of excess SOCl₂ and solvent under reduced pressure; purification by distillation or recrystallization |

Research example:

An analogous preparation of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid using thionyl chloride in toluene was performed at 60 °C with dropwise addition over 2 hours, followed by reflux for 2 hours and distillation to remove excess reagents, yielding 96.7% of the acyl chloride product.

Alternative Synthetic Routes and Catalytic Coupling

In some cases, the trifluoromethoxy group is introduced via copper-catalyzed coupling reactions starting from 3-bromo-5-(trifluoromethyl)benzoic acid derivatives. For example, copper(I) iodide catalysis with ligands such as trans-N,N'-dimethyl-1,2-cyclohexyldiamine in 1,4-dioxane at elevated temperatures (115 °C) for extended periods (up to 72 hours) has been used to form trifluoromethyl-substituted benzoic acids. This suggests that similar catalytic systems could be adapted to introduce trifluoromethoxy groups before chlorination.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1. Halogenation of benzoic acid | Bromination via electrophilic substitution | Controls position and number of bromine atoms | High regioselectivity required |

| 2. Introduction of trifluoromethoxy | Nucleophilic substitution or copper-catalyzed coupling | Requires specialized reagents and ligands | Moderate to high, depending on method |

| 3. Conversion to benzoyl chloride | Thionyl chloride reflux in toluene | Removal of SOCl₂ and solvent by distillation | Typically >90% |

| 4. Optional fluorination (for CF₃ analogs) | Elemental chlorine, UV light, HF, Lewis acids | For trifluoromethyl groups, may not apply to trifluoromethoxy | High conversion in related systems |

Analytical and Research Findings

- Reaction conditions: Chlorination with thionyl chloride is typically carried out under reflux with controlled addition to minimize side reactions and ensure complete conversion.

- Temperature control: Elevated temperatures (70–110 °C) are essential for efficient conversion without decomposition.

- Catalysts: Lewis acids such as titanium tetrachloride can accelerate fluorination steps when applicable.

- Purification: Distillation under reduced pressure or recrystallization ensures high purity of the acyl chloride.

- Yield: High yields (above 90%) are achievable with optimized protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-bromo-5-(trifluoromethoxy)benzoyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves reacting 3-bromo-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is used to drive the reaction to completion, followed by distillation or vacuum evaporation to remove residual reagents . Characterization via FT-IR (carbonyl stretch ~1770 cm⁻¹) and ¹³C NMR (carbonyl carbon ~168–170 ppm) confirms successful conversion.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies the carbonyl group (C=O stretch) and C-Br/C-O-CF₃ vibrations.

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm), while ¹³C NMR confirms the acyl chloride carbon (δ ~168 ppm) and substituent positions.

- LC-MS : Validates molecular weight (MW: 303.5 g/mol) and purity. High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although direct carcinogenicity data for this specific compound are limited, benzoyl chloride derivatives are classified as Group 2A (probably carcinogenic) by IARC. Use fume hoods, wear nitrile gloves, and avoid skin contact. Store under anhydrous conditions with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, CF₃O) influence the reactivity of the acyl chloride group in nucleophilic substitutions?

- Methodological Answer : The trifluoromethoxy and bromo groups enhance electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with amines or alcohols. Kinetic studies using stopped-flow NMR or in-situ FT-IR can monitor reaction rates. For example, reactions with aniline derivatives proceed 2–3 times faster compared to unsubstituted benzoyl chlorides. Computational modeling (DFT) predicts charge distribution and transition states .

Q. What strategies optimize the stability of this compound during storage?

- Methodological Answer :

Q. How is this compound utilized in derivatization for metabolomics studies?

- Methodological Answer : The acyl chloride reacts with amine or hydroxyl groups in metabolites (e.g., neurotransmitters) to form stable benzoylated derivatives, enhancing LC-MS detectability. For example, a 10 mM solution in acetonitrile is added to rat cerebrospinal fluid (1:10 v/v), incubated at 25°C for 30 min, and quenched with ammonium bicarbonate. Derivatization improves sensitivity by 10–100x, enabling quantification of low-abundance analytes .

Q. What are the challenges in synthesizing chiral derivatives using this compound?

- Methodological Answer : The planar aromatic system limits steric control, often leading to racemic mixtures. Asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in amidation reactions. For example, coupling with (R)-1-phenylethylamine achieves 75% ee under optimized conditions (0°C, THF solvent). Chiral HPLC (Chiralpak IA column) separates enantiomers .

Data Contradictions and Resolution

- Contradiction : reports limited carcinogenicity data for benzoyl chloride derivatives, while assumes industrial availability without explicit toxicity studies.

- Resolution : Prioritize in vitro genotoxicity assays (e.g., Ames test) for this specific compound. Cross-reference Material Safety Data Sheets (MSDS) from suppliers like Enamine Ltd. () for updated hazard classifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.